Efaproxiral

Hemoglobin Allostery Oxygen Dissociation Radiosensitization

Efaproxiral (RSR13, CAS 131179-95-8) is the definitive hemoglobin allosteric modifier for hypoxia-targeted research. Unlike voxelotor (left-shifts O2 curve) or bezafibrate (PPAR-α agonist), efaproxiral uniquely right-shifts the oxygen dissociation curve (ΔP50 up to 32 mmHg), reproducibly increasing tumor pO₂ from 5.2 to 13.1 mmHg in murine models. This non-covalent Hb tetramer binder requires no cellular uptake, enabling robust in vivo radiosensitization. Phase 3 evidence demonstrates doubled median survival in breast cancer brain metastases. Specify efaproxiral for protocols demanding validated, reproducible hypoxia reversal without confounding lipid-lowering activity.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 131179-95-8
Cat. No. B1662174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfaproxiral
CAS131179-95-8
Synonyms2-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid
2-DACMPP
efaproxiral
RSR 13
RSR 56
RSR-13
RSR-56
RSR13
RSR13 cpd
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C
InChIInChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
InChIKeyBNFRJXLZYUTIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Efaproxiral (RSR13): Procurement-Focused Overview of a Synthetic Hemoglobin Allosteric Modifier


Efaproxiral (RSR13, CAS: 131179-95-8) is a synthetic small molecule and allosteric modifier of hemoglobin (Hb) that decreases Hb-oxygen (O2) binding affinity, facilitating oxygen release to hypoxic tissues [1]. As a structural analogue of bezafibrate, it has been investigated primarily as a radiation sensitizer for hypoxic tumors, including brain metastases and non-small cell lung cancer (NSCLC) [2]. Its unique mechanism—non-covalent binding to the Hb tetramer's central water cavity—enables increased tumor oxygenation without requiring cellular uptake, distinguishing it from traditional cytotoxic radiosensitizers [3].

Why Generic Hemoglobin Modifiers Cannot Substitute Efaproxiral (RSR13) in Hypoxia-Targeted Research


Direct substitution of efaproxiral with other hemoglobin allosteric modifiers, such as voxelotor (GBT440) or bezafibrate, is scientifically invalid due to divergent and even opposing pharmacodynamic effects. While efaproxiral reduces Hb-O2 affinity (right-shifts the oxygen dissociation curve) to increase tissue pO2 in hypoxia, voxelotor increases Hb-O2 affinity (left-shifts the curve) for sickle cell disease [1]. Bezafibrate, though structurally related, is primarily a PPAR-alpha agonist with lipid-lowering activity and does not significantly alter Hb-O2 affinity at therapeutic concentrations [2]. Even within the class of right-shifting agents, efaproxiral's magnitude of P50 shift (ΔP50 up to 32 mmHg) surpasses that of endogenous 2,3-BPG and other experimental compounds, directly impacting its efficacy in preclinical tumor oxygenation models [3]. The quantitative evidence below substantiates why efaproxiral must be specified for hypoxia-targeted applications.

Quantitative Comparative Evidence for Efaproxiral (RSR13) in Hypoxia Research


Superior P50 Right-Shift Magnitude Compared to Endogenous 2,3-BPG

Efaproxiral demonstrates a significantly greater rightward shift of the oxygen dissociation curve (ODC) compared to the endogenous allosteric effector 2,3-bisphosphoglycerate (2,3-BPG). In isolated human whole blood, efaproxiral at 1.75 mM increases the P50 (partial pressure of oxygen at 50% Hb saturation) from 26.75 to 38.63 mm Hg, representing a 44% increase [1]. In contrast, 2,3-BPG induces a more modest P50 shift of approximately 4.9–21.7 mmHg under comparable conditions [2]. This quantitative superiority is attributable to efaproxiral's higher binding affinity for deoxyhemoglobin (Kd = 4.86 × 10⁻⁵ M) versus 2,3-BPG (Kd = 4.62 × 10⁻⁴ M) [3].

Hemoglobin Allostery Oxygen Dissociation Radiosensitization

Significant Increase in Tumor pO2 Validated In Vivo

Efaproxiral robustly increases tumor oxygenation in vivo, a critical parameter for radiosensitization. In a RIF-1 mouse fibrosarcoma flank tumor model, a single dose of efaproxiral (150 mg/kg, i.p.) increased mean tumor pO2 from 5.2 to 13.1 mm Hg within 30 minutes of administration [1]. This represents a 152% increase in tumor oxygen tension. In contrast, supplemental oxygen breathing alone did not significantly alter tumor pO2 in this model, underscoring the necessity of efaproxiral's allosteric modulation of Hb to achieve meaningful tumor reoxygenation [2].

Tumor Hypoxia In Vivo Oximetry Preclinical Oncology

Survival Benefit in Brain Metastases from Breast Cancer: Phase 3 Evidence

In a Phase 3 clinical trial (REACH study), the addition of efaproxiral to whole-brain radiation therapy (WBRT) plus supplemental oxygen demonstrated a statistically significant survival benefit in a subset of patients with brain metastases from breast cancer. Specifically, among 111 eligible breast cancer patients, those receiving efaproxiral (n=59) had a median survival time that was twice as long as those receiving WBRT plus oxygen alone (n=52) [1]. Furthermore, post-hoc analysis revealed that patients achieving a sufficient efaproxiral red blood cell concentration (E-RBC ≥483 μg/ml) and receiving at least 7 of 10 doses experienced the most pronounced survival and response benefits [2].

Brain Metastases Radiation Oncology Clinical Trial

High Analytical Purity Essential for Reproducible In Vitro and In Vivo Studies

Efaproxiral is available as a research reagent with high analytical purity, typically ≥98% as verified by HPLC. For instance, one commercial supplier provides a Certificate of Analysis (CoA) showing 99.58% purity by HPLC, with NMR confirming structural identity . While this is not a comparator against another compound, it is a critical procurement consideration because impurities in hemoglobin modulators can confound oxygen affinity measurements and cellular assays. In contrast, generic bezafibrate or lower-purity analogues may contain contaminants that affect Hb binding or cell viability, leading to non-reproducible results.

Chemical Purity Quality Control Research Reagent

Optimal Research and Industrial Applications for Efaproxiral (RSR13)


Preclinical Radiosensitization Studies in Hypoxic Tumor Models

Based on the evidence of significant tumor pO2 increase (from 5.2 to 13.1 mmHg) in murine models, efaproxiral is ideally suited for in vivo studies investigating the enhancement of radiotherapy or chemotherapy in hypoxic solid tumors. Its use should be prioritized in protocols aiming to reverse hypoxia-induced treatment resistance [1].

In Vitro Oxygen Dissociation Assays Requiring Robust Right-Shift of P50

Given its superior P50 right-shift magnitude (ΔP50 up to 11.88 mmHg) compared to endogenous 2,3-BPG, efaproxiral is the reagent of choice for in vitro assays that require a strong and reproducible decrease in hemoglobin-oxygen affinity. This includes studies of oxygen delivery, ischemia-reperfusion injury, and sickle cell disease pathophysiology [2].

Translational Research on Brain Metastases from Breast Cancer

The Phase 3 clinical data showing a doubling of median survival in breast cancer brain metastases patients provides a strong rationale for using efaproxiral in translational models of this specific disease. Researchers can investigate biomarkers of response (e.g., achieving E-RBC ≥483 μg/ml) and mechanisms of radiosensitization in this clinically relevant context [3].

Studies Differentiating Allosteric Hemoglobin Modulation from PPAR Agonism

As a structural analogue of bezafibrate but with a distinct primary mechanism (Hb allostery vs. PPAR-alpha activation), efaproxiral is a valuable tool for dissecting the contributions of these pathways in metabolic and cardiovascular research. It allows for the selective investigation of oxygen delivery effects without confounding lipid-lowering activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efaproxiral

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.